molecular formula C20H21N3O2 B2724743 N-(2,6-dimethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide CAS No. 1110962-04-3

N-(2,6-dimethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide

Cat. No. B2724743
CAS RN: 1110962-04-3
M. Wt: 335.407
InChI Key: PCHAWFQYYINCOU-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Scientific Research Applications

Structural Aspects and Properties

N-(2,6-dimethylphenyl)-2-((2-ethylquinazolin-4-yl)oxy)acetamide has been studied for its structural aspects and properties, particularly in forming crystalline salts and inclusion compounds with other molecules. It demonstrates an ability to form 2:1 host–guest complexes with certain hydroxybenzenes, showing enhanced fluorescence emission compared to its unbound state. This property suggests potential applications in material science, specifically in the design of fluorescent materials for sensing or imaging purposes (Karmakar, Sarma, & Baruah, 2007).

Antitumor Activity

Research on quinazolinone analogues, closely related to this compound, has demonstrated significant antitumor activities. These studies provide a foundation for the potential application of this compound derivatives in cancer treatment, highlighting their ability to inhibit tumor cell growth and interact with cancer-related proteins through molecular docking studies (Al-Suwaidan et al., 2016).

Antifungal Agents

Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide, similar in structure to this compound, have shown broad-spectrum antifungal activities. This suggests a potential application of this compound derivatives in developing new antifungal treatments, especially given their improved plasmatic stability and efficacy against various fungal species (Bardiot et al., 2015).

Analgesic and Anti-inflammatory Activities

Quinazolinyl acetamides, related to this compound, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds, including derivatives with substituted amines, have shown potent analgesic and anti-inflammatory effects, suggesting potential therapeutic applications in pain and inflammation management (Alagarsamy et al., 2015).

Antimicrobial Agents

New quinazolines synthesized from related compounds have demonstrated potential as antimicrobial agents against a range of bacteria and fungi. This indicates the possibility of utilizing this compound derivatives in the development of new antimicrobial treatments to address various infections (Desai, Shihora, & Moradia, 2007).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-4-17-21-16-11-6-5-10-15(16)20(22-17)25-12-18(24)23-19-13(2)8-7-9-14(19)3/h5-11H,4,12H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHAWFQYYINCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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